4-(hydroxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-one
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Overview
Description
4-(hydroxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-one is a synthetic organic compound characterized by a pyrrolidinone ring substituted with a hydroxymethyl group and a propoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydroxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidinone Ring: Starting from a suitable precursor such as γ-butyrolactone, the pyrrolidinone ring can be formed through a cyclization reaction.
Introduction of the Hydroxymethyl Group: This step involves the hydroxymethylation of the pyrrolidinone ring, which can be achieved using formaldehyde and a base such as sodium hydroxide.
Attachment of the Propoxyphenylmethyl Group: The final step involves the alkylation of the hydroxymethylated pyrrolidinone with 4-propoxybenzyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(hydroxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 4-(carboxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-one.
Reduction: 4-(hydroxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-ol.
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(hydroxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-one can serve as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
This compound may be explored for its potential biological activity. The presence of the pyrrolidinone ring and the propoxyphenyl group suggests it could interact with biological targets, possibly serving as a lead compound in drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for therapeutic properties. Its structural features might be optimized to enhance binding affinity and selectivity for specific biological targets.
Industry
In the materials science industry, this compound could be used in the development of novel polymers or as a precursor for the synthesis of specialty chemicals with unique properties.
Mechanism of Action
The mechanism of action of 4-(hydroxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxymethyl and propoxyphenyl groups could facilitate binding to active sites or allosteric sites on proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one
- 4-(hydroxymethyl)-1-[(4-ethoxyphenyl)methyl]pyrrolidin-2-one
- 4-(hydroxymethyl)-1-[(4-butoxyphenyl)methyl]pyrrolidin-2-one
Uniqueness
Compared to its analogs, 4-(hydroxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-one offers a unique balance of hydrophobic and hydrophilic properties due to the propoxy group. This can influence its solubility, reactivity, and interaction with biological targets, potentially making it more suitable for certain applications.
Properties
IUPAC Name |
4-(hydroxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-7-19-14-5-3-12(4-6-14)9-16-10-13(11-17)8-15(16)18/h3-6,13,17H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXOWKUFZBXLCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2CC(CC2=O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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